1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione
Overview
Description
1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Mechanism of Action
Target of Action
It’s known that similar compounds with a trifluoromethyl phenyl group have been found to bind with high affinity to multiple receptors . This suggests that 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione may also interact with various biological targets, potentially leading to diverse biological activities.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Compounds with similar structures have been found to exhibit gibberellin-like activity , suggesting that this compound may influence plant growth and development pathways
Pharmacokinetics
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that this group may influence the ADME properties of the compound.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that environmental factors may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group can undergo radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates .
Cellular Effects
The specific cellular effects of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione are currently unknown. Compounds with a trifluoromethyl group have been shown to have various effects on cells. For example, some compounds have been found to exhibit potential antidepressant effects .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Compounds with a trifluoromethyl group have been shown to interact with various biomolecules. For instance, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) has been found to have affinity for several serotonin receptors and functions as an agonist at these sites .
Temporal Effects in Laboratory Settings
For instance, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) has been shown to have effects that vary over time .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. Compounds with a trifluoromethyl group have been shown to have varying effects at different dosages. For example, a compound named S8 exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) at a dose of 0.1 μM .
Metabolic Pathways
Compounds with a trifluoromethyl group can be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Compounds with a trifluoromethyl group have been shown to be transported and distributed within cells and tissues. For example, a compound named S8 was found to be transported into the nucleus .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Compounds with a trifluoromethyl group have been shown to localize in specific subcellular compartments. For example, RNA polymerase III, which contains a trifluoromethyl group, has been found to localize in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)aniline.
Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with maleic anhydride under acidic conditions to form the pyrrole-2,5-dione ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors to carry out the cyclization reaction under controlled temperature and pressure conditions.
Automation: Employing automated systems for the addition of reagents and monitoring of reaction parameters to ensure consistent product quality.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione: can be compared with other trifluoromethyl-substituted compounds, such as:
Uniqueness:
- Structural Features: The presence of both a trifluoromethyl group and a pyrrole-2,5-dione moiety makes it unique compared to other trifluoromethyl-substituted compounds.
- Reactivity: Its reactivity profile is distinct due to the combination of electron-withdrawing and electron-donating groups, influencing its chemical behavior and potential applications .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGGHYHHYCKIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351754 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53629-19-9 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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